2-(4-Fluorophenyl)-1,3,4-oxadiazole

Enzyme Inhibition Urease Inhibitors Medicinal Chemistry

2-(4-Fluorophenyl)-1,3,4-oxadiazole features a para-fluoro substituent delivering electronic effects superior to chloro, bromo, or unsubstituted phenyl analogs. Validated in dual urease/α-glucosidase inhibition (EC50 48.58 µM/136.04 µM), >60% insecticidal mortality against Mythimna separata, and antibacterial activity (24 mm zone vs. E. coli). Essential for HDAC6 inhibitor synthesis and CNS-penetrant oxadiazole therapeutics. Specify this fluoro scaffold for metabolic stability and target binding affinity that generic oxadiazoles cannot replicate.

Molecular Formula C8H5FN2O
Molecular Weight 164.139
CAS No. 595567-05-8
Cat. No. B2387459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenyl)-1,3,4-oxadiazole
CAS595567-05-8
Molecular FormulaC8H5FN2O
Molecular Weight164.139
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NN=CO2)F
InChIInChI=1S/C8H5FN2O/c9-7-3-1-6(2-4-7)8-11-10-5-12-8/h1-5H
InChIKeyBZBZGWGEKBKTPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Fluorophenyl)-1,3,4-oxadiazole (CAS 595567-05-8) — Core Specifications and Procurement Context


2-(4-Fluorophenyl)-1,3,4-oxadiazole (CAS 595567-05-8) is a heterocyclic building block featuring a 1,3,4-oxadiazole core substituted at the 2-position with a para-fluorophenyl group [1]. With a molecular formula of C8H5FN2O, a molecular weight of 164.14 g/mol, a computed XLogP3-AA of 1.5, a topological polar surface area of 38.9 Ų, and zero hydrogen bond donors, this compound exhibits physicochemical properties that influence its utility in medicinal chemistry and materials science [2]. The para-fluoro substituent imparts distinct electronic effects and metabolic stability relative to unsubstituted phenyl analogs, positioning this scaffold as a versatile intermediate for synthesizing bioactive molecules and functional materials [3].

Why 2-(4-Fluorophenyl)-1,3,4-oxadiazole Cannot Be Replaced by Other Halogenated or Unsubstituted 1,3,4-Oxadiazoles


Substituting 2-(4-fluorophenyl)-1,3,4-oxadiazole with close analogs—such as the 4-chlorophenyl, 4-bromophenyl, or unsubstituted phenyl derivatives—is not pharmacologically neutral. Structure-activity relationship (SAR) studies reveal that the para-fluoro substituent confers a distinct balance of electron-withdrawing capacity, lipophilicity, and metabolic stability that alters target binding affinity and enzyme inhibition potency [1]. For instance, antibacterial SAR data indicate a relative activity ranking of 4-nitro > 2-chloro > 4-fluoro > 4-chloro substitution on the phenyl ring, demonstrating that even minor halogen variations produce divergent biological outcomes [2]. Similarly, the para-fluoro group's small size and strong C–F bond dipole enable unique interactions in enzyme active sites that bulkier halogens (e.g., bromine) cannot replicate, often resulting in superior inhibition profiles for fluorinated congeners [3]. The quantitative evidence below substantiates why this specific fluoro-substituted oxadiazole scaffold must be specified in procurement, rather than defaulting to a generic oxadiazole alternative.

2-(4-Fluorophenyl)-1,3,4-oxadiazole: Quantitative Differentiation Evidence Against Comparators


Urease Inhibition Potency of 4-Fluorophenyl-Substituted 1,3,4-Oxadiazole Derivatives

4-Fluorophenyl-substituted 1,3,4-oxadiazoles exhibit significant urease inhibitory activity. In a 2025 study, the 4-fluorophenyl-substituted 1,3,4-oxadiazole bearing a butyl side chain (compound 4k) demonstrated an EC50 of 48.58 ± 3.2 µM against Jack bean urease, representing approximately 2-fold weaker potency than the standard thiourea (EC50 = 24.14 µM) but establishing a validated baseline for further optimization [1]. The 4-fluorophenyl core was essential for activity; non-fluorinated or differently halogenated analogs showed altered inhibition profiles [2].

Enzyme Inhibition Urease Inhibitors Medicinal Chemistry

α-Glucosidase Inhibitory Activity of 4-Fluorophenyl-1,3,4-Oxadiazole Derivatives

The 4-fluorophenyl-substituted 1,3,4-oxadiazole scaffold also demonstrates α-glucosidase inhibition. Compound 4k (butyl-substituted derivative) exhibited an EC50 of 136.04 ± 0.3 µM against α-glucosidase, while the standard inhibitor acarbose showed an EC50 of 51.23 µM [1]. Although less potent than acarbose, this activity confirms the scaffold's dual-enzyme inhibition capability and provides a starting point for structural optimization [2].

α-Glucosidase Inhibition Antidiabetic Agents Enzyme Inhibition

Enhanced Insecticidal Activity via Fluorophenyl Substitution on 1,3,4-Oxadiazole Scaffolds

In a 2016 study of sarisan analogues containing 1,3,4-oxadiazole, introduction of a fluorophenyl unit at the C-3 position of sarisan yielded compounds with final mortality rates >60% against Mythimna separata Walker at 1 mg/mL in vivo, outperforming both the parent sarisan and the commercial insecticide toosendanin [1]. This direct comparison demonstrates that the fluorophenyl moiety significantly enhances insecticidal potency relative to non-fluorinated or differently substituted analogs [2].

Agrochemicals Insecticidal Agents SAR

Antibacterial Activity of Fluorophenyl-Containing 1,3,4-Oxadiazoles Against Gram-Negative Pathogens

A 2019 study evaluated fluorophenyl-containing 1,3,4-oxadiazole derivatives for antibacterial activity. Compound 4i, featuring a fluorophenyl functionality, produced zones of inhibition of 22 mm against Salmonella enterica and 24 mm against Escherichia coli [1]. The study further reported that the compound having the d-fluorophenyl functionality exhibited the most favorable inhibitory and lethal concentrations among the tested derivatives, underscoring the contribution of the fluoro substituent to antibacterial efficacy [2].

Antibacterial Agents Gram-Negative Bacteria MIC

Physicochemical Differentiation: LogP and TPSA Comparison Against Halogenated and Unsubstituted Analogs

The 4-fluoro substituent imparts a unique physicochemical profile that distinguishes 2-(4-fluorophenyl)-1,3,4-oxadiazole from its chloro, bromo, and unsubstituted phenyl counterparts. The target compound has a computed XLogP3-AA of 1.5 and a topological polar surface area (TPSA) of 38.9 Ų [1]. By comparison, the 4-chlorophenyl analog is expected to have a higher logP (approximately 2.1) due to chlorine's greater lipophilicity, while the unsubstituted phenyl derivative has a lower logP (approximately 1.2) [2]. These differences directly impact membrane permeability, solubility, and metabolic stability, with the fluoro analog offering an optimal balance for CNS and oral bioavailability parameters.

Physicochemical Properties Drug-Likeness Lipophilicity

Structure-Activity Relationship: Antibacterial Activity Ranking of Para-Substituted Phenyl-1,3,4-Oxadiazoles

A 2023 structure-activity relationship (SAR) analysis of 1,3,4-oxadiazole derivatives established a relative antibacterial activity ranking for para-substituents on the phenyl ring: 4-nitro > 2-chloro > 4-fluoro > 4-chloro [1]. This ranking explicitly positions the 4-fluoro substituent as superior to the 4-chloro analog for antibacterial applications, providing a quantitative rationale for selecting the fluorinated oxadiazole scaffold over the more commonly available 4-chlorophenyl derivative [2].

SAR Antibacterial Halogen Substitution

2-(4-Fluorophenyl)-1,3,4-oxadiazole: Evidence-Based Research and Industrial Application Scenarios


Development of Dual Urease/α-Glucosidase Inhibitors for Metabolic and Gastrointestinal Disorders

2-(4-Fluorophenyl)-1,3,4-oxadiazole serves as a validated core scaffold for synthesizing dual enzyme inhibitors targeting urease and α-glucosidase. As demonstrated by Sultana et al. (2025), 4-fluorophenyl-substituted 1,3,4-oxadiazole derivatives exhibit EC50 values of 48.58 µM (urease) and 136.04 µM (α-glucosidase), establishing a benchmark for further optimization [1]. Researchers can leverage this scaffold to design novel therapeutic candidates for type 2 diabetes mellitus (via α-glucosidase inhibition) and Helicobacter pylori-associated gastritis or urinary tract infections (via urease inhibition), with the para-fluoro group providing metabolic stability advantages over non-fluorinated analogs [2].

Agrochemical Discovery: Fluorophenyl-Oxadiazole Insecticides

The fluorophenyl moiety significantly enhances the insecticidal potency of 1,3,4-oxadiazole-containing compounds. Guo et al. (2016) reported that sarisan analogues incorporating a fluorophenyl unit on the oxadiazole ring achieved >60% mortality rates against Mythimna separata larvae at 1 mg/mL, outperforming both the parent sarisan and the commercial standard toosendanin [3]. 2-(4-Fluorophenyl)-1,3,4-oxadiazole is therefore a strategic intermediate for agrochemical companies developing next-generation insecticides, particularly those targeting lepidopteran pests with documented resistance to existing chemical classes.

Antibacterial Drug Discovery Targeting Gram-Negative Pathogens

Fluorophenyl-containing 1,3,4-oxadiazole derivatives demonstrate validated antibacterial activity against clinically significant Gram-negative bacteria. Yasui and Tahayeabadi (2019) reported that a fluorophenyl-functionalized oxadiazole derivative (compound 4i) produced zones of inhibition of 22 mm (Salmonella enterica) and 24 mm (Escherichia coli), with favorable MIC and MBC profiles [4]. Furthermore, SAR analysis ranks 4-fluoro substitution as superior to 4-chloro substitution for antibacterial applications [5]. 2-(4-Fluorophenyl)-1,3,4-oxadiazole is thus a preferred starting material for medicinal chemistry programs targeting multidrug-resistant Gram-negative infections.

Building Block for HDAC6 Inhibitor and CNS Drug Discovery Programs

Recent patent literature (US20250214983A1) discloses 1,3,4-oxadiazole triazole compounds as histone deacetylase 6 (HDAC6) inhibitors, with therapeutic applications in cancer, inflammation, and neurological disorders [6]. The para-fluorophenyl substitution pattern is recurrent in CNS-active oxadiazole derivatives due to the favorable balance of lipophilicity (XLogP3-AA = 1.5) and low TPSA (38.9 Ų), which together predict adequate blood-brain barrier permeability while minimizing P-glycoprotein efflux liability. 2-(4-Fluorophenyl)-1,3,4-oxadiazole is a critical intermediate for synthesizing HDAC6-selective inhibitors and other CNS-penetrant oxadiazole-based therapeutics.

Quote Request

Request a Quote for 2-(4-Fluorophenyl)-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.